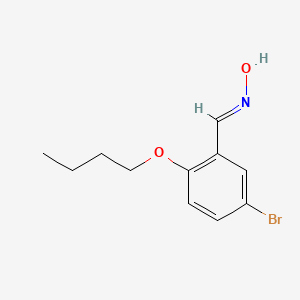
7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole and is commonly used in the synthesis of other compounds. In
Wirkmechanismus
The mechanism of action of 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This may explain its potential use in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde has a low toxicity profile and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to fully understand the potential side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde in lab experiments is its high purity and yield. This makes it suitable for large-scale synthesis and experimentation. However, the potential side effects of this compound are not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde in scientific research. One area of interest is its potential use in cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, this compound may have applications in the synthesis of other compounds, including fluorescent dyes and indole derivatives. Overall, the potential uses of 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde in scientific research are vast and varied, and further studies are needed to fully explore its potential.
Synthesemethoden
The synthesis of 7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde involves the condensation of 2-fluorobenzaldehyde with indole-3-acetaldehyde in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield the final compound. This method has been reported to have a high yield and purity, making it suitable for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
7-ethyl-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde has been used in various scientific research applications. One of the main applications is in the synthesis of other compounds, including indole derivatives and fluorescent dyes. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
7-ethyl-1-[(2-fluorophenyl)methyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-2-13-7-5-8-16-15(12-21)11-20(18(13)16)10-14-6-3-4-9-17(14)19/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMADGHYWFBCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-1-[(2-fluorophenyl)methyl]indole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)


![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)




![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B5861798.png)


![4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B5861833.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5861847.png)